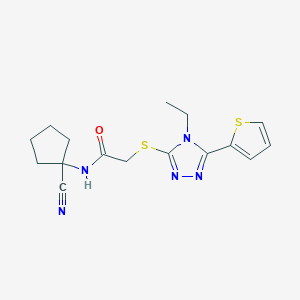

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole derivative featuring a thiophen-2-yl substituent and a cyanocyclopentyl moiety. The compound’s synthesis involves the reduction of nitriles to generate N-[(1-aminomethyl)cyclopentyl]acetamide intermediates, followed by reactions with phenyl isothiocyanates to form the triazole-thioacetamide backbone .

Properties

Molecular Formula |

C16H19N5OS2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H19N5OS2/c1-2-21-14(12-6-5-9-23-12)19-20-15(21)24-10-13(22)18-16(11-17)7-3-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22) |

InChI Key |

VDYDCJJXYXXNHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

Introduction of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with a cyanide source to form the cyanocyclopentyl group.

Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the cyanocyclopentyl group under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole ring.

Medicine

Drug Development:

Industry

Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, the acetamide side chain, or the aromatic/heterocyclic groups. Key comparisons include:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

*Molecular formulas inferred from structural data in references.

Pharmacological and Physicochemical Comparisons

- Thiophene vs. Pyridine : The thiophen-2-yl group in the target compound enhances electron-rich aromatic interactions compared to the pyridinyl analog in . This may improve binding to hydrophobic enzyme pockets .

- Cyanocyclopentyl vs.

- Triazole-Thioacetamide vs. Thiazole-Acetamide : The triazole-thioacetamide scaffold () offers greater hydrogen-bonding capacity than the thiazole-acetamide in , which may influence antimicrobial activity .

Biological Activity

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Molecular Formula: C18H21N5OS

- Molecular Weight: 355.5 g/mol

- IUPAC Name: this compound

The presence of the triazole ring and thiophenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of various enzymes. For instance, triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, leading to antifungal activity.

- Receptor Interaction: The structural analogs of this compound may interact with specific receptors in cellular pathways, influencing various biological processes.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this structure. For example:

| Compound | Target Organism | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| Compound 4b | Physalospora piricola | 67% | 16.33 |

| Compound 4b | Colletotrichum orbiculare | 89% | 18.06 |

These findings indicate that triazole derivatives can exhibit significant antifungal properties, suggesting that this compound may similarly possess antifungal efficacy.

Anticancer Activity

Triazole compounds have also been studied for their anticancer properties. The mechanism often involves the inhibition of aromatase activity or other cancer-related enzymes. For instance, letrozole, a well-known triazole derivative, effectively inhibits estrogen production in breast cancer treatment.

Case Studies and Research Findings

Several research articles have explored the synthesis and biological activity of triazole derivatives similar to this compound:

- Synthesis and Evaluation: A study synthesized various thiadiazole-amide derivatives and evaluated their antifungal activities against several phytopathogenic fungi. The results showed promising antifungal activities comparable to established fungicides like boscalid .

- Mechanistic Studies: Molecular docking studies have been conducted to predict the binding interactions of triazole compounds with target enzymes. These studies provide insights into how structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.